molecular formula C20H18ClNO3S B269304 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide

カタログ番号 B269304
分子量: 387.9 g/mol
InChIキー: GTSQYVZYFHOPAC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the signaling pathway of B cells and is involved in the development and activation of these cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用機序

BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the survival and proliferation of B cells. BTK is activated upon binding of the B-cell receptor to its ligand, leading to downstream signaling events that promote B-cell survival and proliferation. 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide inhibits BTK activity by binding to the active site of the kinase domain, preventing the phosphorylation of downstream targets and ultimately leading to the induction of apoptosis in B cells.
Biochemical and Physiological Effects
3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide has been shown to have potent anti-tumor effects in preclinical models of B-cell malignancies. In addition to its effects on B-cell survival and proliferation, 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide has also been shown to inhibit the production of cytokines and chemokines that promote tumor growth and metastasis.

実験室実験の利点と制限

One of the main advantages of 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide is its high potency and selectivity for BTK, which makes it an attractive candidate for the treatment of B-cell malignancies. However, one limitation of 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several potential future directions for the development of 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide as a therapeutic agent. One possibility is the combination of 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide with other targeted agents or immunotherapies to enhance its anti-tumor effects. Another direction is the investigation of 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide in other B-cell malignancies, such as mantle cell lymphoma and Waldenstrom macroglobulinemia. Finally, the development of more potent and selective BTK inhibitors may further improve the efficacy and safety of this class of drugs.

合成法

The synthesis of 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 3-chloro-1-benzothiophene-2-carboxylic acid, which is then coupled with 2-(tetrahydro-2-furanylmethoxy)aniline to form the intermediate compound. The final step involves the introduction of the amide group to the intermediate compound to form 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide.

科学的研究の応用

3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide potently inhibits BTK activity and blocks B-cell receptor signaling, leading to the induction of apoptosis in B cells. In vivo studies in mouse models of CLL and NHL have demonstrated that 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide significantly reduces tumor growth and prolongs survival.

特性

製品名

3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide

分子式

C20H18ClNO3S

分子量

387.9 g/mol

IUPAC名

3-chloro-N-[2-(oxolan-2-ylmethoxy)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H18ClNO3S/c21-18-14-7-1-4-10-17(14)26-19(18)20(23)22-15-8-2-3-9-16(15)25-12-13-6-5-11-24-13/h1-4,7-10,13H,5-6,11-12H2,(H,22,23)

InChIキー

GTSQYVZYFHOPAC-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=C(C4=CC=CC=C4S3)Cl

正規SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=C(C4=CC=CC=C4S3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。